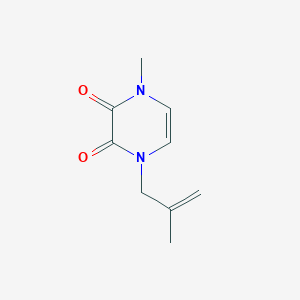
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione, also known as Methylglyoxal-bis(guanylhydrazone) (MGBG), is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. MGBG is a polyamine analog that has been shown to inhibit the activity of the enzyme ornithine decarboxylase (ODC), which is involved in the biosynthesis of polyamines.
Mécanisme D'action
MGBG inhibits the activity of ODC, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overexpression has been associated with many types of cancer. By inhibiting ODC, MGBG reduces the levels of polyamines in the cell, which leads to the inhibition of cell growth and proliferation.
Effets Biochimiques Et Physiologiques
MGBG has been shown to have both biochemical and physiological effects. Biochemically, MGBG inhibits the activity of ODC, which reduces the levels of polyamines in the cell. Physiologically, MGBG has been shown to inhibit the growth of cancer cells, parasites, and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of MGBG is that it is a synthetic compound that can be easily synthesized in the lab. Another advantage is that it has been extensively studied for its potential therapeutic applications in various diseases. However, one of the limitations of MGBG is that it can be toxic at high concentrations, which makes it difficult to use in vivo.
Orientations Futures
There are several future directions for the study of MGBG. One direction is to investigate its potential therapeutic applications in other diseases, such as bacterial infections and viral infections. Another direction is to develop more potent analogs of MGBG that have fewer side effects and can be used in vivo. Finally, future studies should focus on elucidating the molecular mechanisms of MGBG's effects on cells and organisms.
Conclusion
In conclusion, MGBG is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It inhibits the activity of ODC, which reduces the levels of polyamines in the cell and leads to the inhibition of cell growth and proliferation. MGBG has been shown to be effective against cancer, malaria, and trypanosomiasis, and there are several future directions for its study.
Méthodes De Synthèse
MGBG can be synthesized by the condensation of methylglyoxal and guanylhydrazine. The reaction is carried out in anhydrous ethanol at room temperature and yields a white crystalline solid. The purity of the compound can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
MGBG has been extensively studied for its potential therapeutic applications in various diseases, including cancer, malaria, and trypanosomiasis. In cancer, MGBG has been shown to inhibit the growth of cancer cells by inhibiting the activity of ODC, which is overexpressed in many types of cancer. In malaria, MGBG has been shown to inhibit the growth of the parasite by targeting the polyamine biosynthesis pathway. In trypanosomiasis, MGBG has been shown to be effective against both the bloodstream and intracellular forms of the parasite.
Propriétés
IUPAC Name |
1-methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(2)6-11-5-4-10(3)8(12)9(11)13/h4-5H,1,6H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUDPZZXIUEYME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C=CN(C(=O)C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(2-methylprop-2-enyl)pyrazine-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

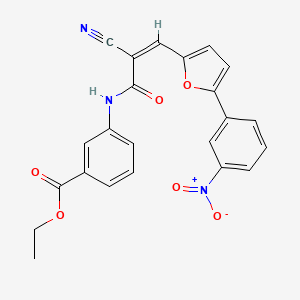
![N-(3-cyanothiolan-3-yl)-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-3-carboxamide](/img/structure/B2897742.png)
![N-[(4-Methyl-2-oxo-1,3-oxazolidin-4-yl)methyl]prop-2-enamide](/img/structure/B2897745.png)
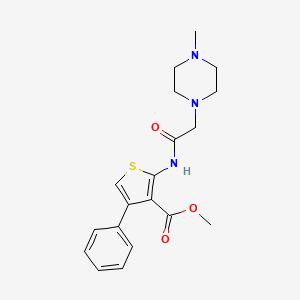
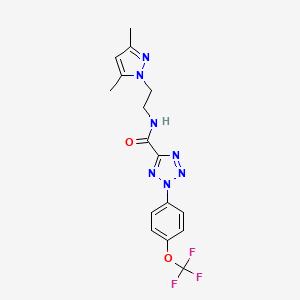
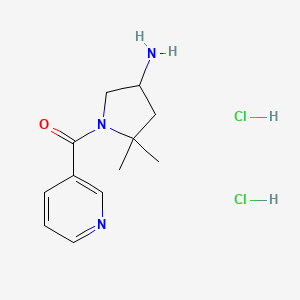
![2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-ethoxyphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2897752.png)
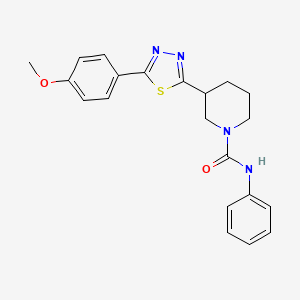
![2-[(E)-but-2-enyl]-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2897754.png)
![7-(4-methoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2897755.png)
![Methyl 3-(2-chlorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2897757.png)
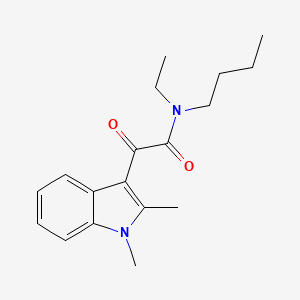
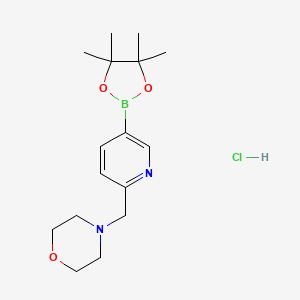
![2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2897762.png)